

High-Fidelity Characterization of Z-Leu-Phe-OH: An IR Spectroscopy Comparison Guide

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Compound of Interest

Compound Name: Z-Leu-phe-OH

CAS No.: 6401-63-4

Cat. No.: B3329853

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Executive Summary: The Role of IR in Peptide QC

In the high-stakes environment of peptide synthesis and protease inhibitor development, **Z-Leu-Phe-OH** (Carbobenzoxy-L-Leucyl-L-Phenylalanine) serves as a critical intermediate and reference substrate. While NMR and Mass Spectrometry provide sequence and mass confirmation, Infrared (IR) Spectroscopy offers a unique, rapid "fingerprint" of the secondary structure and functional group integrity (specifically the urethane vs. amide vs. acid carbonyls) that other methods often obscure.

This guide objectively compares the IR spectral profile of **Z-Leu-Phe-OH** against its precursors and alternative structural states. It is designed to serve as a self-validating protocol for researchers confirming the successful coupling of Z-Leu to Phe and assessing the purity of the final protected dipeptide.

Theoretical Framework: The Spectral Anatomy of Z-Leu-Phe-OH[1]

To validate **Z-Leu-Phe-OH**, one must deconstruct it into its three spectrally distinct functional domains. A successful synthesis is confirmed not just by the presence of these peaks, but by the absence of precursor anomalies.

Domain 1: The N-Terminal Protection (Z-Group)

The Carbobenzoxy (Cbz or Z) group introduces a urethane (carbamate) linkage.^[1]

- Key Feature: A carbonyl stretch distinct from the peptide amide bond.
- Diagnostic Peak: 1690–1720 cm^{-1} (C=O stretch, often overlapping with the C-terminal acid).
- Aromatic Markers: Monosubstituted benzene ring peaks at $\sim 695 \text{ cm}^{-1}$ and $\sim 740 \text{ cm}^{-1}$ (out-of-plane C-H bending).^[1]

Domain 2: The Peptide Backbone (The "Coupling Proof")

This is the most critical region for synthesis verification.

- Amide I (C=O^{[1][2][3][4]} Stretch): 1640–1660 cm^{-1} . This peak must be present to confirm the formation of the peptide bond between Leucine and Phenylalanine.
- Amide II (N-H Bend/C-N Stretch): 1530–1550 cm^{-1} .^[1] A sharp band indicating a secondary amide.

Domain 3: The Side Chains & C-Terminus

- Leucine: Distinctive gem-dimethyl (isopropyl) doublet at 1360 cm^{-1} / 1380 cm^{-1} .^[1]
- Phenylalanine: Aromatic ring breathing modes ($\sim 1030 \text{ cm}^{-1}$) and overtone patterns (1700–2000 cm^{-1} weak).^[1]
- C-Terminal Acid (-COOH): If the peptide is free acid, look for a broad O-H stretch (2500–3300 cm^{-1}) and a carbonyl stretch (~ 1710 –1730 cm^{-1}).^[1]

Comparative Analysis: Synthesis Verification

The most common failure mode in **Z-Leu-Phe-OH** synthesis is incomplete coupling or retained starting materials. The table below compares the Product (**Z-Leu-Phe-OH**) against its

precursors to establish acceptance criteria.

Table 1: Diagnostic Comparison (Product vs. Reactants)

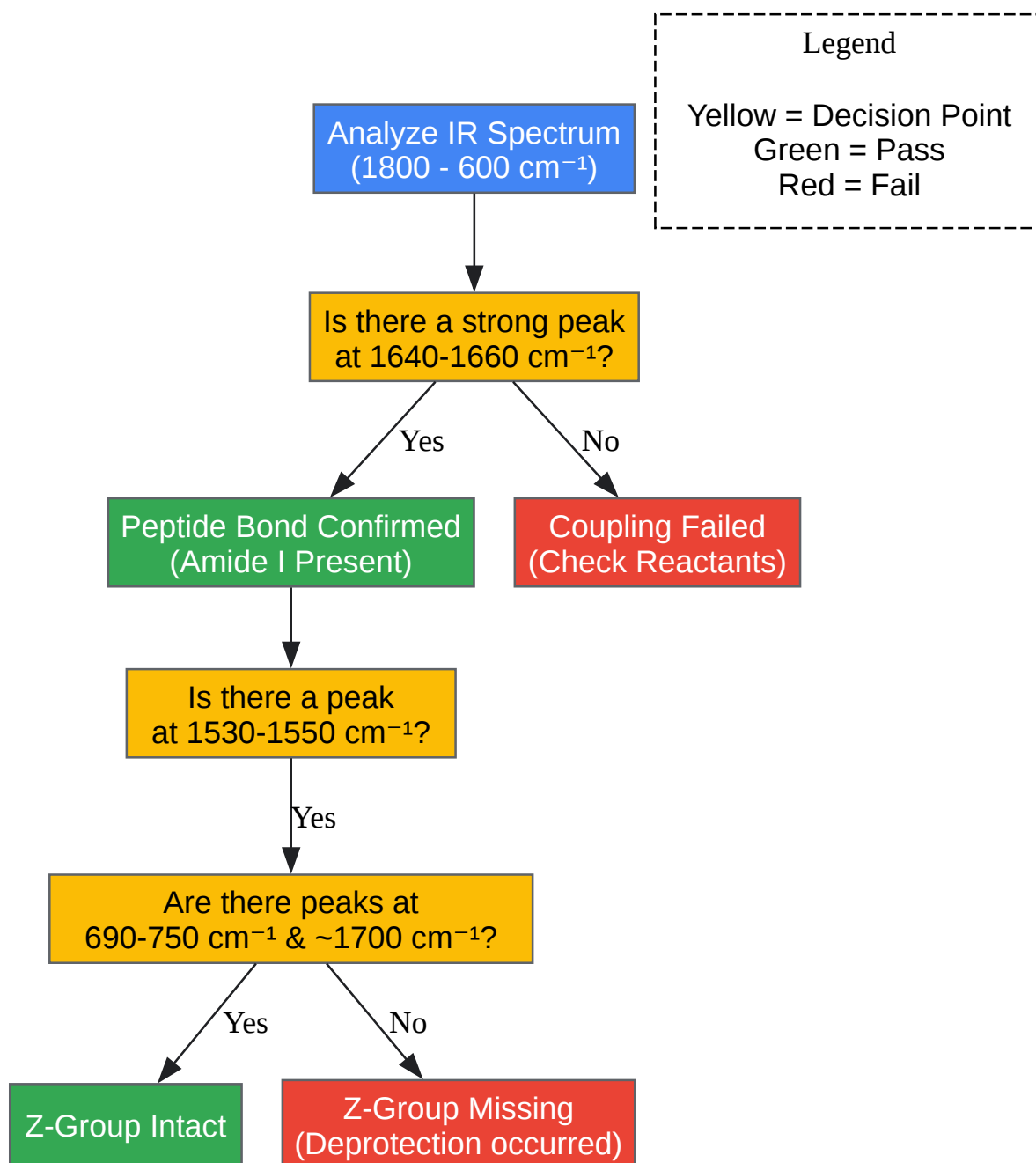
Spectral Region	Z-Leu-Phe-OH (Product)	Z-Leu-OH (Precursor)	H-Phe-OH (Precursor)	Interpretation Logic
1640–1660 cm ⁻¹	Strong Amide I	Absent	Absent (Zwitterion COO ⁻ at ~1600)	CRITICAL: Presence confirms peptide bond formation. [1]
1530–1550 cm ⁻¹	Strong Amide II	Absent	Absent (NH ₃ ⁺ deformation at ~1510)	Confirms secondary amide structure.[1]
1690–1720 cm ⁻¹	Broad/Split Band	Strong (Urethane + Acid)	Absent	Represents Z-urethane + C-term Acid.
3300–3400 cm ⁻¹	Sharp N-H Stretch	Sharp N-H	Broad NH ₃ ⁺	Indicates non-zwitterionic N-H (protected).[1]
2500–3000 cm ⁻¹	Broad "Acid Beard"	Broad "Acid Beard"	Broad/Complex	Persists due to C-terminal COOH.[1]

Scientist's Note: If your spectrum shows a strong peak at 1820 cm⁻¹ or 1760 cm⁻¹, this indicates activated ester (e.g., Z-Leu-OSu) or anhydride contamination, meaning the coupling reaction was quenched improperly.

Visualization: Spectral Logic & Workflow

Diagram 1: Spectral Fingerprinting Logic Flow

This decision tree guides the researcher through peak assignment to confirm identity.



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Caption: Logic flow for validating **Z-Leu-Phe-OH** structure via FTIR peak assignment.

Detailed Experimental Protocol

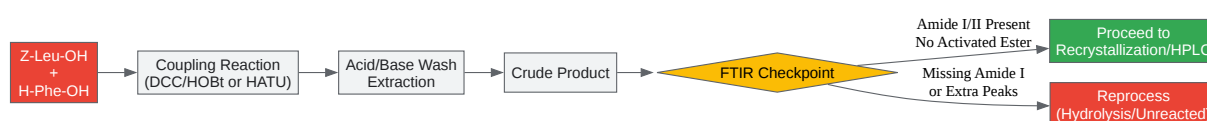
To ensure reproducibility, follow this self-validating protocol for solid-state FTIR.

Method: Attenuated Total Reflectance (ATR) FTIR (Preferred) or KBr Pellet.[1] Resolution: 4 cm^{-1} Scans: 32–64

- Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum of the ambient air.
- Sample Loading: Place ~2 mg of dry **Z-Leu-Phe-OH** powder onto the crystal.
 - Checkpoint: Ensure the sample is a fine white powder. Large crystals can cause scattering artifacts.
- Compression: Apply pressure using the anvil until the force gauge reaches the instrument's optimal zone (usually ~80-100 N).
 - Why? Poor contact results in weak peaks and a noisy baseline.
- Acquisition: Scan from 4000 to 600 cm^{-1} .
- Post-Processing: Apply baseline correction if necessary. Do not smooth the data excessively, as this can merge the Amide I and Urethane Carbonyl peaks.

Diagram 2: Synthesis Validation Workflow

This workflow illustrates where IR fits into the synthesis pipeline.



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Caption: Integration of FTIR checkpoint in the **Z-Leu-Phe-OH** synthesis workflow.

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